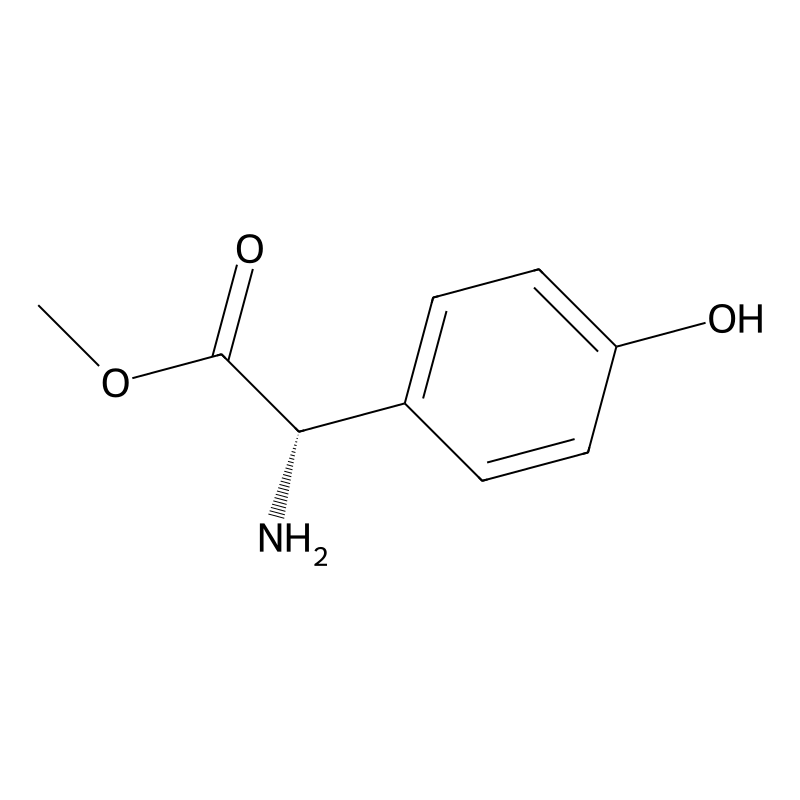Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate, also known by its CAS number 57591-61-4, is a chiral amino acid derivative characterized by the presence of a hydroxyl group on the phenyl ring. Its molecular formula is C₉H₁₁NO₃, and it has a molar mass of approximately 171.19 g/mol . This compound exhibits both hydrophilic and lipophilic properties, making it soluble in various solvents.
Antibiotic Synthesis
L-PGME is a key intermediate in the synthesis of several broad-spectrum antibiotics, most notably cefadroxil () . Cefadroxil belongs to the cephalosporin class of antibiotics, commonly used to treat bacterial infections. Studies have shown that L-PGME serves as a crucial building block in the manufacturing process of these antibiotics ().
Potential Applications in Medicinal Chemistry
The structural properties of L-PGME have attracted interest in medicinal chemistry research. Its chiral center (the (2S) configuration) and the presence of functional groups like the amino and hydroxyl moieties suggest potential for its use as a precursor in the development of new drugs (). However, further research is needed to explore this possibility.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Deamination: Removal of the amino group can yield corresponding keto acids.
- Acylation: The amino group can be acylated to form amides.
These reactions are essential for synthesizing derivatives and analogs used in pharmaceuticals and research.
This compound has been studied for its potential biological activities:
- Antioxidant Properties: The hydroxyl group on the phenyl ring may contribute to antioxidant activity.
- Neuroprotective Effects: Preliminary studies suggest that it may have protective effects on neuronal cells.
- Pharmacological Potential: It has been investigated for its role in modulating neurotransmitter systems, particularly in relation to mood disorders .
Several methods exist for synthesizing methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate:
- Starting from Phenols: Utilizing phenolic compounds as starting materials, followed by amination and esterification processes.
- Enzymatic Synthesis: Using specific enzymes to catalyze the formation of the desired amino acid structure.
- Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps to introduce functional groups at specific positions on the aromatic ring.
These methods allow for variations in yield and purity depending on the conditions used.
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate has various applications:
- Pharmaceuticals: Used in drug development due to its biological activity.
- Research: Serves as a standard reference compound in analytical chemistry.
- Nutraceuticals: Investigated for potential health benefits related to antioxidant properties.
Research into the interaction of methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate with biological systems has revealed:
- Protein Binding: Studies indicate moderate binding affinity to certain proteins, which may influence its bioavailability.
- Metabolic Pathways: It interacts with metabolic enzymes, potentially affecting drug metabolism and efficacy .
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 127369-30-6 | 1.00 |
| Methyl 2-amino-2-phenylacetate | 15028-40-7 | 0.89 |
| (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 57591-61-4 | 0.89 |
| (S)-Methyl 2-amino-2-phenylacetate | 15028-39-4 | 0.89 |
| (R)-2-Phenylglycine methyl ester hydrochloride | 19883-41-1 | 0.89 |
Uniqueness
The unique feature of methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate lies in its specific hydroxyl substitution on the aromatic ring, which enhances its antioxidant properties compared to similar compounds lacking this functional group. This modification may also influence its pharmacological effects, making it a valuable candidate for further research in medicinal chemistry.








